
(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of RG7304 involves several steps, starting with the preparation of the core structure, which includes a pyridazinone ring. The synthetic route typically involves the following steps:
Formation of the Pyridazinone Ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Substitution Reactions: Various substituents are introduced to the pyridazinone ring through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions involving benzaldehyde derivatives.
Industrial production methods for RG7304 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
RG7304 unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich bei der Synthese und Modifikation von RG7304.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Hydrazin, Benzaldehyd-Derivate und verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Kernpyridazinon-Struktur mit verschiedenen Substituenten.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Cancer Therapy
MEK Inhibition
One of the primary applications of (E)-5-(2-benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are critical in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in various cancers. RG7304 has shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth in models of melanoma and other cancers .
Clinical Trials
Currently, RG7304 is undergoing clinical trials to evaluate its efficacy and safety as a cancer treatment. The compound's mechanism involves blocking the phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which is a downstream target of MEK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. Studies have reported that similar compounds show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The observed activities suggest that this compound may also possess similar properties, warranting further investigation .
Antiparasitic Activity
In addition to its antibacterial properties, there is emerging evidence that compounds related to this compound may exhibit antiparasitic effects. For instance, studies on related hydrazine derivatives have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the hydrazine group can significantly affect its biological activity and selectivity for target enzymes. Research into these modifications can lead to more potent derivatives with improved therapeutic profiles .
Computational Studies
Molecular Docking
Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, thereby improving efficacy .
Summary Table: Applications of this compound
Wirkmechanismus
RG7304 exerts its effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway. This pathway is involved in cell division, differentiation, and survival. By inhibiting this pathway, RG7304 can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets of RG7304 include the MEK and RAF proteins, which are key components of the pathway .
Vergleich Mit ähnlichen Verbindungen
RG7304 ist einzigartig in seiner dualen Hemmung sowohl von MEK- als auch von RAF-Proteinen. Ähnliche Verbindungen umfassen:
Trametinib: Ein MEK-Hemmer, der zur Behandlung von Melanomen eingesetzt wird.
Cobimetinib: Ein weiterer MEK-Hemmer, der in Kombination mit anderen Medikamenten zur Krebsbehandlung eingesetzt wird.
Vemurafenib: Ein RAF-Hemmer, der zur Behandlung von Melanomen eingesetzt wird.
Die Einzigartigkeit von RG7304 liegt in seiner Fähigkeit, sowohl MEK als auch RAF zu hemmen, wodurch eine umfassendere Hemmung des Ras-Raf-MEK-ERK-Signalwegs erzielt wird als bei Verbindungen, die nur eines dieser Proteine angreifen.
Biologische Aktivität
The compound (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 2-benzylidene-1-methylhydrazine with pyridazin-3(2H)-one. The general procedure includes:
- Reagents : 2-benzylidene-1-methylhydrazine and pyridazin-3(2H)-one.
- Solvent : Ethanol or DMF (Dimethylformamide).
- Conditions : Reflux for several hours followed by cooling and crystallization.
This method yields a compound that can be purified through recrystallization from suitable solvents.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyridazinones, this compound demonstrated potent activity against Gram-positive bacteria, particularly Bacillus subtilis, comparable to standard antibiotics like ampicillin .
Anticancer Properties
Recent investigations into the anticancer effects of this compound reveal its potential in inhibiting the proliferation of cancer cell lines. For instance, studies on HCT116 colon carcinoma cells showed that derivatives of pyridazinones, including our compound of interest, effectively reduced cell viability, indicating promising anticancer activity .
Tyrosinase Inhibition
Tyrosinase inhibition is critical in treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicate that it significantly reduces melanin production by inhibiting intracellular tyrosinase activity .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited strong radical scavenging activity, suggesting its potential as an antioxidant agent .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several pyridazinone derivatives against pathogenic strains. The results indicated that this compound inhibited the growth of multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types, showing significant promise for further development as an anticancer therapeutic .
Eigenschaften
Molekularformel |
C12H12N4O |
---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |
InChI-Schlüssel |
CTGDOGPKSFBVDA-RIYZIHGNSA-N |
SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Isomerische SMILES |
CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.